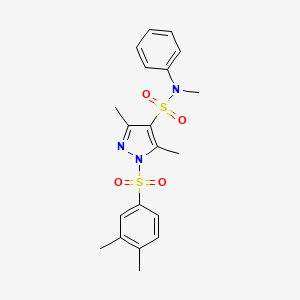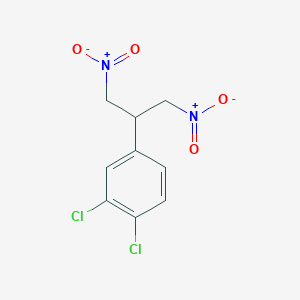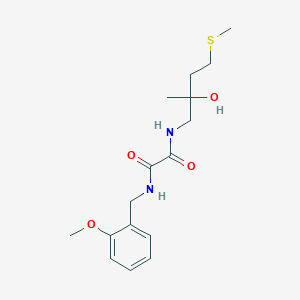
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxybenzyl)oxalamide, also known as HMB-PP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMB-PP is a derivative of isopentenyl pyrophosphate (IPP), which is an intermediate in the biosynthesis of isoprenoids.
Aplicaciones Científicas De Investigación
Discovery in Autoimmune Disease Treatment
The compound N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxybenzyl)oxalamide, due to its complex structure, may have applications similar to other compounds with intricate molecular configurations. For instance, a sphingosine-1-phosphate (S1P) receptor agonist, ceralifimod (ONO-4641), with a distinct structure, was discovered as a selective agent for S1P1 and S1P5 receptors, aiming at treating autoimmune diseases like relapsing-remitting multiple sclerosis (RRMS). This compound showcased over 30,000-fold selectivity for S1P1 over S1P3, demonstrating a potential pathway for treating autoimmune conditions by modulating specific receptors without engaging those associated with adverse effects (Kurata et al., 2017).
Antimicrobial Applications
Compounds with oxalamide groups and related structures have been explored for their antimicrobial properties. For example, new oxidovanadium(V) and dioxidomolybdenum(VI) complexes derived from N′-(2-hydroxy-4-methoxybenzylidene)isonicotinohydrazide exhibited notable antibacterial activity. These complexes were characterized and showed significant antimicrobial activity, hinting at the potential for this compound and related compounds to serve as bases for developing new antimicrobial agents (Sang et al., 2020).
Propiedades
IUPAC Name |
N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-16(21,8-9-23-3)11-18-15(20)14(19)17-10-12-6-4-5-7-13(12)22-2/h4-7,21H,8-11H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFDQCOBLHFNAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NCC1=CC=CC=C1OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2998930.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(3-methyl-1-benzofuran-2-yl)ethylamino]acetamide](/img/structure/B2998931.png)
![N-(3-methyl-1H-pyrazol-5-yl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2998932.png)
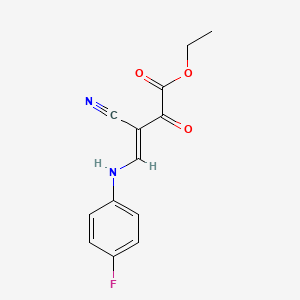

![4-ethoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2998938.png)
![3-(3,4-Dimethoxyphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2998939.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2998940.png)
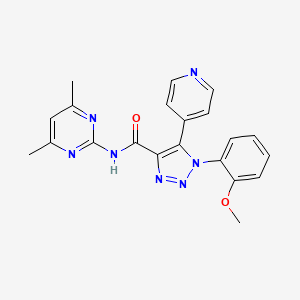
![2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2998943.png)
![1-[[4-[(4-Fluorobenzoyl)amino]phenyl]methyl]-N-(2-methylphenyl)imidazole-4-carboxamide](/img/structure/B2998945.png)
